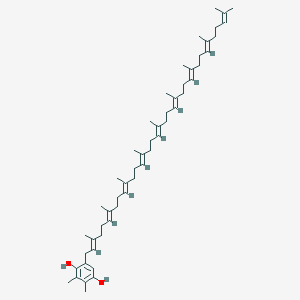
Plastoquinol-9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plastoquinol-9 is a plastoquinol in which an all-E nonaprenyl group is attached to position 5 of 2,3-dimethylhydroquinone.
科学的研究の応用
Role in Photosynthesis
Electron Transport : PQ-9 serves as an essential electron carrier between Photosystem II (PSII) and the cytochrome b6/f complex during photosynthesis. It facilitates the transfer of electrons, which is critical for the conversion of light energy into chemical energy. Studies have shown that PQ-9 is vital for maintaining the efficiency of photosynthetic processes, particularly under varying light conditions .
Regulation of Gene Expression : Beyond its role in electron transport, PQ-9 influences gene expression and enzyme activities through its redox state. This regulatory function is significant in adapting to environmental changes, such as light intensity and oxidative stress .
Antioxidant Properties
Photoprotection : PQ-9 exhibits potent antioxidant capabilities, quenching reactive oxygen species (ROS) like singlet oxygen (1O2). This property helps mitigate photooxidative damage during high light exposure. Research indicates that plants with elevated levels of PQ-9 show enhanced tolerance to oxidative stress, suggesting its potential as a protective agent against photooxidative damage .
Lipid Membrane Protection : In vitro studies have demonstrated that PQ-9 can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage. This function is particularly relevant for maintaining membrane integrity under stress conditions .
Applications in Agricultural Biotechnology
Stress Tolerance Enhancement : Genetic manipulation to increase PQ-9 levels in plants has been explored as a strategy to enhance stress tolerance. For instance, overexpression of the solanesyl diphosphate synthase 1 (SPS1) gene leads to significant accumulation of PQ-9, which correlates with improved resilience against photooxidative stress . Such biotechnological approaches could be pivotal in developing crops that can withstand extreme environmental conditions.
Chloroplast Metabolism : PQ-9 plays a role in chloroplast metabolism beyond photosynthesis. It acts as a co-factor in the biosynthesis of various chloroplastic metabolites, linking energy production with metabolic pathways essential for plant growth and development .
Case Studies
特性
CAS番号 |
148467-11-2 |
|---|---|
分子式 |
C53H82O2 |
分子量 |
751.2 g/mol |
IUPAC名 |
2,3-dimethyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39,54-55H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+,48-37+ |
InChIキー |
IJBLJLREWPLEPB-IQSNHBBHSA-N |
SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
異性体SMILES |
CC1=C(C=C(C(=C1C)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O |
正規SMILES |
CC1=C(C=C(C(=C1C)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
同義語 |
plastohydroquinone plastoquinol PQH2 cpd |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















